molecular formula C10H12O3 B2558359 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 105329-58-6

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2558359
CAS No.: 105329-58-6
M. Wt: 180.203
InChI Key: IPPYUHFZRVBTPO-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds is a cornerstone of modern medicinal chemistry, providing the scaffolds for a vast array of therapeutic agents. Among these, the benzopyran ring system is a recurring motif in both natural and synthetic molecules, demonstrating a remarkable range of biological activities. This introduction situates 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol within this important chemical family, outlining its scientific context and the rationale for its investigation.

The benzopyran system, which consists of a benzene (B151609) ring fused to a pyran ring, is a privileged scaffold in medicinal chemistry. researchgate.netchemrxiv.org Benzopyran derivatives are abundant in nature, forming the core structure of diverse classes of compounds, including flavonoids, coumarins, and tocopherols (B72186) (Vitamin E). researchgate.netijbpas.com This natural prevalence has inspired extensive research, revealing that the benzopyran moiety is associated with a wide spectrum of pharmacological activities. researchgate.netpsu.edu

These biological effects are remarkably varied, encompassing anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and anticoagulant properties. researchgate.netanveshanaindia.comencyclopedia.pub The versatility of the benzopyran ring allows it to interact with numerous biological targets, making it a foundational structure in the design and synthesis of novel therapeutic agents. psu.eduresearchgate.net Its derivatives are explored for applications in treating everything from common bacterial infections to complex diseases like cancer and neurodegenerative disorders. researchgate.net

Within the broader benzopyran family, derivatives with a saturated dihydropyran ring, known as chromans, represent a significant subclass. rjptonline.org The saturation of the C2-C3 double bond in the pyran ring distinguishes chromans from their chromene counterparts and often leads to different spatial arrangements and biological activities. nih.gov

Dihydrobenzopyran derivatives are also found in numerous natural products and are recognized for their own diverse pharmacological profiles, including antioxidant, anticonvulsant, and neuroprotective effects. rjptonline.org The chroman-4-one skeleton, a closely related structure, is a key building block in medicinal chemistry for designing novel lead compounds. nih.gov The structural rigidity and stereochemical possibilities of the chroman scaffold make it an attractive template for developing selective and potent therapeutic agents.

This compound is a specific derivative within the dihydrobenzopyran class. It is recognized in the scientific community primarily as a research chemical and a heterocyclic building block for use in organic synthesis. biosynth.com Its chemical identity is confirmed by its unique CAS (Chemical Abstracts Service) registry number, 105329-58-6. cato-chem.comchemicalbook.com

While extensive academic literature exists for its isomeric counterpart, 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol, which is a known key intermediate in the synthesis of the vasodilator drug Nipradilol, the 4-ol isomer is less extensively documented in terms of its biological applications. tandfonline.comtandfonline.com Its primary role in academic and industrial research is that of a starting material or intermediate for creating more complex molecules.

Below are the fundamental chemical properties of the compound.

PropertyDataSource(s)
Compound Name This compoundN/A
Synonym 8-Methoxychroman-4-ol biosynth.com
CAS Number 105329-58-6 cato-chem.comchemicalbook.com
Molecular Formula C₁₀H₁₂O₃ biosynth.comcato-chem.com
Molecular Weight 180.20 g/mol biosynth.comcato-chem.com

The primary research objectives for a compound identified as a synthetic building block like this compound revolve around its utility in synthetic chemistry. The overarching goal is to leverage its structure to access novel, more elaborate molecules with potential therapeutic value.

Research Objectives:

Development of Efficient Synthetic Pathways: A key objective is to establish and optimize synthetic routes to this compound, likely involving the chemical reduction of the corresponding ketone, 8-methoxy-chroman-4-one. acs.org

Exploration as a Synthetic Scaffold: The principal aim is to use this compound as a starting scaffold. Researchers would explore reactions that modify its functional groups (the hydroxyl and methoxy (B1213986) groups) to build a library of new, related compounds.

Synthesis of Novel Bioactive Agents: The ultimate objective is to incorporate the 8-methoxychroman (B3249143) scaffold into larger molecules designed to interact with specific biological targets, based on the known pharmacological potential of the broader benzopyran class.

Scope of Investigation: The scope of research includes multi-step organic synthesis, purification, and structural characterization of new derivatives using techniques like NMR spectroscopy and mass spectrometry. Following synthesis, the newly created compounds would be subjected to a range of biological assays to screen for potential pharmacological activities, thereby exploring the chemical space around the 8-methoxy-dihydrobenzopyran core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYUHFZRVBTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodological Innovations for 8 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Retrosynthetic Analysis and Key Precursor Identification for the 3,4-Dihydro-2H-1-benzopyran-4-ol Moiety

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For the 3,4-dihydro-2H-1-benzopyran-4-ol scaffold, two primary disconnection approaches are considered.

The most common strategy involves a C-O bond disconnection within the pyran ring, identifying a substituted 2'-hydroxyacetophenone derivative as a key precursor. This approach views the benzopyran core as being formed through an intramolecular cyclization. The synthesis then relies on building a suitable side chain onto the phenol, which can subsequently close to form the heterocyclic ring.

A second approach involves disconnecting the C4-C4a bond, which would suggest a strategy based on the reaction of a phenoxy-epoxide or a related synthon. However, the most prevalent and versatile syntheses rely on the formation of a chroman-4-one intermediate followed by reduction.

Therefore, the key precursors for the synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol are typically:

2'-Hydroxy-3'-methoxyacetophenone: This provides the substituted benzene (B151609) ring and a carbonyl group that can be elaborated.

A C2 synthon: A reagent capable of adding a two-carbon unit to form the remainder of the pyran ring, such as an α,β-unsaturated aldehyde or its equivalent.

The most direct precursor to the target alcohol is its corresponding ketone, 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one (also known as 8-methoxychroman-4-one). Consequently, the synthesis is often simplified to two main stages: formation of the chroman-4-one, followed by its reduction.

Development and Optimization of Synthetic Pathways for this compound

The reduction of the carbonyl group at the C4 position of 8-methoxychroman-4-one is a direct and widely used method to obtain this compound. Sodium borohydride (NaBH₄) is a common reagent for this transformation due to its selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.com It is a mild reducing agent, which minimizes the risk of side reactions. masterorganicchemistry.com

The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at room temperature or below. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, forming a secondary alcohol upon workup. youtube.com A notable example from a study on related compounds involved the reduction of 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ in methanol, which yielded the corresponding chroman-4-ol in nearly quantitative amounts and with a high diastereomeric ratio of 96:4. nih.govacs.org This demonstrates the high efficiency and potential for diastereoselectivity in this reduction step.

Catalytic hydrogenation is another method for reducing chromanones. nih.gov Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts can be employed, often providing high yields and clean reactions. tcichemicals.com

PrecursorReagent/CatalystSolventConditionsProductYieldDiastereomeric RatioReference
8-Bromo-6-chloro-2-pentylchroman-4-oneSodium Borohydride (NaBH₄)Methanol (MeOH)Room Temperature8-Bromo-6-chloro-2-pentylchroman-4-ol~Quantitative96:4 nih.govacs.org
2-Carboxy-4-chromoneH₂, Chiral Rhodium ComplexToluene-2-Carboxychroman-4-one-81% ee nih.gov
General ChromanonesHB(C₆F₅)₂ / Silane--ChromanolsVery Good- organic-chemistry.org

This table presents examples of chromanone reductions to illustrate typical reagents and outcomes. The specific conditions for 8-methoxychroman-4-one would require experimental optimization.

The formation of the benzopyran ring system is the cornerstone of the synthesis. Several cyclization strategies have been developed.

Intramolecular Oxa-Michael Addition: A common and efficient method involves the base-promoted aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov For the synthesis of the 8-methoxy precursor, 2'-hydroxy-3'-methoxyacetophenone would be reacted with an aldehyde like formaldehyde or a related C1 synthon. These reactions can be effectively promoted by microwave irradiation, significantly reducing reaction times. nih.gov

Electrophilic Cyclization: Substituted 2H-benzopyrans can be synthesized via the electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr). nih.gov This method tolerates a variety of functional groups, including methoxy (B1213986) substituents. nih.gov While this directly yields a 2H-benzopyran (chromene), subsequent hydration and reduction steps would be necessary to arrive at the desired 3,4-dihydro-2H-1-benzopyran-4-ol.

Radical Cascade Annulation: A modern approach involves the radical cascade annulation of 2-(allyloxy)arylaldehydes. mdpi.com This method can be triggered by various radical sources to construct the chroman-4-one skeleton, which can then be reduced to the target alcohol. mdpi.com

Since the C4 carbon in the target molecule is a stereocenter, controlling its configuration is a significant aspect of advanced synthesis. This is typically achieved through the asymmetric synthesis of the chromanone precursor or the stereoselective reduction of the ketone.

Asymmetric Hydrogenation: Asymmetric hydrogenation of the C2-C3 double bond in a corresponding chromone (B188151) (e.g., 8-methoxychromone) using chiral transition metal catalysts, such as rhodium or ruthenium complexes with chiral ligands, can produce enantiomerically enriched chromanones. nih.gov These can then be reduced to provide stereochemically defined chroman-4-ols.

Asymmetric Conjugate Addition: Chiral chromanones with a stereocenter at the C2 position can be synthesized via palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones using chiral ligands. nih.gov While this establishes stereochemistry at C2, subsequent reduction of the C4-ketone can be influenced by this existing stereocenter, potentially leading to diastereoselective outcomes.

Catalytic Asymmetric Reduction: The direct asymmetric reduction of the prochiral 8-methoxychroman-4-one is the most straightforward approach to enantiomerically enriched this compound. This can be accomplished using chiral reducing agents or catalytic systems, such as those based on Noyori-type ruthenium catalysts. acs.org

Reaction TypeCatalyst SystemSubstrate TypeOutcomeReference
Asymmetric HydrogenationChiral Rhodium Complex / H₂2-Carboxy-4-chromoneEnantiomerically enriched chromanone (81% ee) nih.gov
Asymmetric Conjugate AdditionPalladium / Chiral PyDHIQ Ligands2-Substituted ChromonesChiral tetrasubstituted chromanones (up to 99% ee) nih.gov
Asymmetric Intramolecular CyclopropanationCo(II)-based Metalloradical CatalystsDiazo compoundsFused tricyclic chromanones with high diastereo- and enantioselectivity nih.gov

This table highlights advanced catalytic systems for producing chiral chromanone precursors.

For laboratory synthesis, efficiency and scalability are influenced by factors such as the number of steps, reaction conditions, cost of reagents, and ease of purification.

Step Economy: The synthesis of the chroman-4-one precursor via a one-pot aldol condensation/oxa-Michael addition is highly step-economical. nih.gov Using microwave-assisted synthesis can further enhance efficiency by dramatically shortening reaction times. nih.gov

Reagent Cost and Availability: The use of inexpensive and readily available reagents like sodium borohydride for the reduction step makes this pathway attractive for larger-scale synthesis. masterorganicchemistry.com Similarly, cyclization strategies that utilize common starting materials like substituted 2'-hydroxyacetophenones are generally more scalable than those requiring complex, multi-step preparations of precursors. nih.gov

Catalytic Methods: While asymmetric syntheses often rely on expensive chiral ligands and metal catalysts, the low catalyst loadings required can make these routes feasible on a larger scale. nih.govnih.gov The development of highly efficient catalysts is crucial for making these advanced methods practical.

The pathway involving the one-pot synthesis of 8-methoxychroman-4-one followed by a straightforward NaBH₄ reduction represents a robust and scalable route for the preparation of racemic this compound.

Functional Group Interconversions and Derivatization of the this compound Scaffold

The hydroxyl group at C4 and the methoxy group at C8 are key handles for further functionalization of the this compound scaffold, allowing for the creation of a library of related compounds.

The secondary alcohol at C4 can undergo typical alcohol reactions:

Dehydroxylation: The hydroxyl group can be removed entirely. For instance, treatment of a similar chroman-4-ol with triethylsilane and a Lewis acid like BF₃·Et₂O resulted in dehydroxylation to form the corresponding chroman. nih.govacs.org

Dehydration: Elimination of water can be induced by treatment with acid catalysts such as p-toluenesulfonic acid, leading to the formation of a C3-C4 or C2-C3 double bond, yielding a 2H- or 4H-chromene derivative. nih.govacs.org

Esterification/Etherification: The hydroxyl group can be converted to esters or ethers to modify the molecule's properties.

The methoxy group at C8 offers other synthetic possibilities:

Demethylation: The methyl group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 8-hydroxy derivative. This phenol can then be used for further reactions, such as alkylation or arylation to introduce different ether linkages.

These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery, where modifying the core scaffold allows for the fine-tuning of biological activity. acs.orgmdpi.comnih.gov

Starting MaterialReagent(s)TransformationProduct TypeReference
8-Bromo-6-chloro-2-pentylchroman-4-olTriethylsilane, BF₃·Et₂ODehydroxylationChroman nih.govacs.org
8-Bromo-6-chloro-2-pentylchroman-4-olp-Toluenesulfonic acid (p-TsOH), MgSO₄Dehydration2H-Chromene nih.govacs.org
8-Methoxychroman-4-ol (Hypothetical)Boron Tribromide (BBr₃)O-Demethylation8-Hydroxychroman-4-ol(Standard reaction)
8-Hydroxychroman-4-ol (Hypothetical)Alkyl Halide, BaseO-Alkylation8-Alkoxychroman-4-ol(Standard reaction)

Modifications at the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position of this compound is a key site for introducing molecular diversity. Several classical and modern synthetic methods can be employed for its modification, including esterification, etherification, and nucleophilic substitution.

Esterification: The direct acylation of the C-4 hydroxyl group can be achieved using various acylating agents such as acid anhydrides or acyl chlorides in the presence of a base. For instance, the reaction of a secondary alcohol with an acid anhydride, often catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), can proceed under solvent-free conditions to afford the corresponding ester in high yields.

ReactantsCatalyst/BaseConditionsProductYield (%)
Secondary Alcohol, Acetic AnhydrideDMAPSolvent-freeAcetate EsterHigh
Quercetin, Pivaloyl ChloridePyridine65°C, 2h3,5,7,3',4'-pentapivalate quercetin87
Quercetin, Isobutyric AnhydridePyridine65°C, 2h3,5,7,3',4'-pentaisobutyrate quercetin97

Table 1: Examples of Esterification Reactions of Alcohols.

Etherification: The Williamson ether synthesis is a well-established method for forming ethers from an alcohol and an organohalide. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This SN2 reaction typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. wikipedia.orgwikipedia.orgmasterorganicchemistry.com For sterically unhindered primary alkyl halides, this method provides good to excellent yields. masterorganicchemistry.com A variation of this method employs silver oxide (Ag₂O) as a milder reagent, avoiding the need for a strong base. libretexts.orglibretexts.org

AlcoholAlkyl HalideBaseSolventProductYield (%)
Primary/Secondary AlcoholPrimary Alkyl HalideNaHTHFAlkyl Ether50-95 wikipedia.org
SalicylaldehydeChloroacetic AcidNaOH-Carboxymethoxybenzaldehyde-
Benzyl AlcoholFurfuryl AlcoholPhase Transfer CatalystTri-phasic systemBenzyl Furfuryl Ether-

Table 2: Representative Williamson Ether Synthesis Reactions.

Mitsunobu Reaction: This versatile reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, with inversion of stereochemistry. wikipedia.orgresearchgate.net The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net While highly effective, a drawback of the classical Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.

AlcoholNucleophileReagentsProductYield (%)
Secondary Alcoholp-Nitrobenzoic AcidPPh₃, DIADInverted p-Nitrobenzoate Ester92 researchgate.net
Primary AlcoholN-HydroxyphthalimidePPh₃, DIADN-alkoxyphthalimide89 researchgate.net

Table 3: Examples of Mitsunobu Reactions on Alcohols.

Regioselective Functionalization of the Benzene Ring (e.g., C-6, C-7, C-8 positions)

The introduction of substituents onto the benzene ring of the this compound scaffold is crucial for modulating its biological activity. The regioselectivity of these reactions is primarily governed by the directing effects of the existing substituents, namely the methoxy group at C-8 and the ether oxygen of the pyran ring.

The methoxy group is a strongly activating ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. acs.org This makes the C-7 (ortho) and C-5 (para) positions more susceptible to electrophilic attack. The ether oxygen of the pyran ring is also an activating ortho-, para-director. Therefore, the positions most activated for electrophilic aromatic substitution are C-7 and C-5. However, the C-8 position is already substituted, and steric hindrance from the pyran ring might influence the accessibility of the C-7 position. The C-6 position is meta to the methoxy group and is therefore less activated.

Halogenation: Regioselective bromination of aromatic compounds can be achieved using various brominating agents. For example, 5-methoxy-8,8,18,18-tetramethyl-2,12-di-p-tolylbacteriochlorin undergoes regioselective electrophilic bromination with N-bromosuccinimide (NBS) to yield the 15-bromo analogue in 85% yield. nih.gov This suggests that similar regioselectivity could be achieved for the 8-methoxy-chroman system, likely favoring substitution at the activated C-7 or C-5 positions.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring. The directing effects of the methoxy and ether oxygen groups would again favor substitution at the C-7 and C-5 positions. The choice of Lewis acid catalyst and reaction conditions can be optimized to control the regioselectivity.

Substituent Effects at C-2 on Synthetic Accessibility

The nature of the substituent at the C-2 position of the benzopyran ring can significantly influence the synthetic accessibility of the target molecule. This is particularly evident in synthetic routes that involve the cyclization of a precursor to form the dihydropyran ring.

The steric bulk of the C-2 substituent can also play a crucial role. Larger, more sterically demanding groups may hinder the cyclization step, leading to lower yields or requiring more forcing reaction conditions. The choice of the C-2 substituent should therefore be carefully considered in the design of a synthetic route to this compound derivatives.

C-2 SubstituentStarting MaterialsReaction TypeYield (%)
n-PropylElectron-deficient 2'-hydroxyacetophenone, ButyraldehydeAldol/Oxa-Michael-
n-Pentyl2'-Hydroxyacetophenone, HexanalAldol/Oxa-Michael17-88 acs.org
Phenyl2'-Hydroxyacetophenone, BenzaldehydeAldol/Oxa-Michael-

Table 4: Influence of C-2 Substituent on Chroman-4-one Synthesis.

Application of Modern Catalytic Systems in Benzopyran Synthesis

Modern catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, offer powerful and efficient methods for the synthesis of benzopyran derivatives, often with high levels of stereocontrol.

Transition Metal Catalysis: Palladium and ruthenium catalysts have been extensively used in the synthesis of chromans and other benzopyran derivatives. Palladium-catalyzed reactions such as carboetherification and cascade cyclizations provide versatile routes to these heterocyclic systems. rsc.orgnih.gov For instance, the palladium-catalyzed carboetherification of 2-(but-3-en-1-yl)phenols with aryl or alkenyl halides affords 2-substituted and 2,2-disubstituted chromans in good yields. rsc.org Ruthenium catalysts have been employed in C-H alkenylation reactions of 2-aryl-3-hydroxy-2-cyclohexenones to produce benzopyrans. d-nb.info

Catalyst SystemReaction TypeSubstratesProductYield (%)
Pd₂(dba)₃ / SPhosCarboetherification2-(But-3-en-1-yl)phenol, Aryl Bromide2-Aryl-chromanGood rsc.org
[RuCl₂(p-cymene)]₂C-H Alkenylation2-Aryl-3-hydroxy-2-cyclohexenone, AlkeneBenzopyran-

Table 5: Examples of Transition Metal-Catalyzed Benzopyran Synthesis.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromanes. Chiral phosphoric acids, for example, have been used to catalyze the asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides to afford chiral indole-containing chroman derivatives in good yields and with high enantioselectivities. mdpi.com

OrganocatalystReaction TypeSubstratesProductYield (%)ee (%)
Chiral Phosphoric Acid[2+4] Cycloaddition3-Vinylindole, o-Quinone MethideIndole-containing chromanup to 98up to 98

Table 6: Example of Organocatalytic Asymmetric Chromane (B1220400) Synthesis.

Biocatalysis: Enzymes, particularly lipases, have been shown to be effective catalysts for the synthesis of benzopyrans under mild and environmentally friendly conditions. Lipase TLIM has been used to catalyze one-pot cascade reactions of aldehydes, malononitrile or ethyl cyanoacetate, and 4-hydroxycoumarin or related compounds to produce various benzopyran derivatives in good to excellent yields. nih.gov Lipase-catalyzed kinetic resolutions are also valuable for obtaining enantiomerically pure benzopyran precursors. nih.gov

BiocatalystReaction TypeSubstratesProductYield (%)
Lipase TLIMKnoevenagel-Michael CascadeAldehyde, Malononitrile, 4-HydroxycoumarinBenzopyran derivativeGood to Excellent nih.gov
Amano Lipase PS-C IIKinetic ResolutionRacemic 2-phenylethanol derivative(R)-alcohol and (S)-acetate42 (alcohol), - (acetate)

Table 7: Examples of Biocatalysis in Benzopyran Synthesis.

Comprehensive Structural Characterization and Stereochemical Analysis of 8 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The molecular structure of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is unequivocally confirmed using a suite of advanced spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, while two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy elucidates the precise connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound (Molecular Formula: C₁₀H₁₂O₃), HRMS analysis would confirm the molecular weight and formula by measuring the mass-to-charge ratio to a high degree of precision, distinguishing it from other compounds with the same nominal mass. While specific experimental data for this compound is not detailed in the reviewed literature, the expected output would be a comparison of the calculated and observed mass, as shown in the hypothetical data table below.

Table 1: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

Ion Adduct Calculated m/z Observed m/z
[M+H]⁺ 181.0859 Data not available

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR provides initial information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complete structural assignment. mdpi.comnih.gov These methods reveal proton-proton couplings and correlations between protons and carbons over one or multiple bonds, allowing for the unambiguous assembly of the molecular framework. Specific 2D NMR experimental data for this compound are not available in the surveyed literature. A representative table of expected correlations is provided to illustrate the data typically obtained.

Table 2: Expected 2D NMR Correlations for Structural Elucidation (Hypothetical)

Proton (Position) COSY Correlations (¹H-¹H) HMBC Correlations (¹H-¹³C)
H-4 H-3 C-2, C-3, C-4a, C-5
H-2 H-3 C-3, C-4, C-8a
OCH₃ None C-8

Determination of Absolute and Relative Stereochemistry at Chiral Centers (e.g., C-4)

The hydroxyl-bearing carbon at the C-4 position is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Determining the absolute and relative stereochemistry is critical for understanding its properties.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques used to determine the absolute configuration of chiral molecules in solution. mdpi.com These methods measure the differential absorption or rotation of left- and right-handed circularly polarized light. By comparing the experimentally obtained spectrum with spectra predicted from quantum-chemical calculations for the (R) and (S) enantiomers, the absolute stereochemistry at the C-4 center can be assigned. Published experimental or theoretical ECD/ORD data specific to this compound could not be located in the reviewed literature.

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including both relative and absolute stereochemistry. researchgate.netmdpi.com This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to build a precise map of atomic positions. This analysis would confirm the half-chair conformation of the dihydrobenzopyran ring and establish the spatial orientation of the methoxy (B1213986) and hydroxyl groups. A search of crystallographic databases did not yield a solved crystal structure for this compound.

Table 3: Hypothetical Crystallographic Data Summary

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Final R-factor Data not available

Conformational Analysis of the Dihydrobenzopyran Ring System

The six-membered dihydrobenzopyran ring is not planar and exists in various conformations, typically a half-chair or twist-boat form. mdpi.com Understanding the preferred conformation and the energy barriers between different forms is essential.

Computational methods, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule to identify stable low-energy conformations. cwu.eduresearchgate.net Such studies can predict the most likely shape of the dihydrobenzopyran ring and the preferred orientation (axial or equatorial) of the C-4 hydroxyl group. These theoretical models are invaluable, especially when experimental data is scarce. researchgate.netnih.govcwu.edu No specific computational conformational analysis studies for this compound were found in the literature.

Dynamic NMR (DNMR) spectroscopy, often performed at variable temperatures, is an experimental technique used to study the kinetics of conformational changes in molecules, such as ring inversion. slideshare.net By analyzing changes in NMR signal shape and coalescence, it is possible to determine the energy barriers between different ring conformations. This provides experimental validation for computational models. There are no published DNMR studies available for this compound.

Structure Activity Relationship Sar and Mechanistic Correlates of 8 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol Analogues

Elucidation of Key Structural Determinants for Biological Effects within Benzopyran Scaffold

The benzopyran ring system is a versatile scaffold found in a multitude of bioactive molecules, including those with anticancer, anti-inflammatory, antibacterial, and antiviral properties. frontiersin.org The biological activity of benzopyran derivatives is largely dictated by the nature and position of substituents on both the aromatic and pyran rings.

Key structural determinants for the biological effects within the benzopyran scaffold include:

The Fused Ring System: The presence of the fused benzopyran ring system itself is often crucial for activity. Studies on hypoxia-inducible factor (HIF) pathway inhibitors showed that analogues with the fused chromene (a type of benzopyran) moiety were essential for activity, while open-ring structures were generally not well-tolerated. nih.gov

Substitution on the Aromatic Ring: The position of attachment of substituent groups on the benzene (B151609) portion of the scaffold can significantly impact potency. For instance, in a series of HIF inhibitors, attachment of a particular group at the C-6 position of the chromene ring was found to be more favorable for activity than attachment at the C-8 position. nih.gov

Substitution on the Pyran Ring: Modifications to the pyran ring, such as the introduction of substituents or changes in saturation, can modulate biological activity. For example, the hydrogenation of a double bond in the pyran ring of some HIF inhibitors resulted in either improved or only slightly decreased activity, indicating that saturation at this position is permissible. nih.gov

Nature of Substituents: The physicochemical properties of the substituents play a critical role. The introduction of polar moieties can dramatically decrease activity in some cases, highlighting the importance of hydrophobic interactions. nih.gov Conversely, in other instances, the presence of hydrogen bond donors and acceptors is key to the molecule's interaction with its biological target. nih.gov

The diverse biological activities of benzopyran derivatives are a direct result of these and other structural features that allow them to interact with a wide range of cellular targets. ijbpas.com

Influence of the Methoxy (B1213986) Group at C-8 on Biological Activity Profiles

The methoxy group is a common substituent in bioactive molecules, and its position on the benzopyran scaffold can significantly influence the compound's pharmacological profile. The C-8 methoxy group can affect activity through several mechanisms:

Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring and influence interactions with biological targets.

Metabolic Stability: Methoxy groups can influence the metabolic stability of a compound, potentially affecting its duration of action.

Lipophilicity: The addition of a methoxy group can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its target.

In a study comparing the C-8 methoxy quinolone moxifloxacin (B1663623) with its C-8 chlorine analogue, the methoxy group was found to significantly lower the propensity for the development of quinolone resistance. nih.gov This suggests that the C-8 methoxy substituent can have a profound impact on the long-term efficacy of a drug. While this study was on a different scaffold, it highlights the potential importance of the C-8 methoxy group in modulating biological outcomes.

Furthermore, in a series of benzopyran-based HIF inhibitors, the placement of substituents on the aromatic ring was found to be critical, with attachment at C-6 being preferred over C-8 for optimal activity. nih.gov This indicates that while the C-8 position is a key site for substitution, the specific nature of the substituent and the biological target are crucial in determining the resulting activity.

Impact of Stereochemistry at C-4 on Molecular Recognition and Bioactivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as it governs their three-dimensional shape and, consequently, their ability to interact with specific biological targets. nih.gov For 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, the carbon at the C-4 position is a chiral center, meaning the hydroxyl group can be in one of two spatial orientations (R or S). This stereochemistry can have a significant impact on molecular recognition and bioactivity.

The differential effects of stereoisomers are often attributed to their distinct binding affinities for their target proteins. Even subtle changes in the spatial arrangement of a functional group, such as the hydroxyl group at C-4, can lead to significant differences in binding energy and, therefore, biological response.

For this compound analogues, the orientation of the C-4 hydroxyl group can influence:

Hydrogen Bonding: The ability of the hydroxyl group to act as a hydrogen bond donor or acceptor with a target protein can be highly dependent on its stereochemical orientation.

Pharmacokinetics: Stereochemistry can also impact the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.gov

Computational Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a robust QSAR model begins with the calculation of molecular descriptors for a series of this compound derivatives with known biological activities. These descriptors quantify various aspects of the molecules' physicochemical properties. Common types of descriptors include:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Geometrical Descriptors: These describe the three-dimensional shape of the molecule.

Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as HOMO and LUMO energies.

Once the descriptors are calculated, a statistical method is used to build the QSAR model. Partial Least Squares (PLS) is a commonly used technique that can handle a large number of descriptors and identify those that are most relevant to the biological activity. nih.gov The quality of the resulting model is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). tandfonline.com

A 3D-QSAR study on chromone (B188151) (1-benzopyran-4-one) derivatives as MAO inhibitors yielded a statistically significant model with an R² of 0.9064 and a Q² of 0.8239, indicating a strong correlation between the selected descriptors and the observed activity. tandfonline.com

A validated QSAR model can be a powerful tool for predictive analytics in the design of novel analogues. By calculating the relevant descriptors for a virtual library of yet-to-be-synthesized compounds, the model can predict their biological activity. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby saving time and resources.

The contour maps generated from 3D-QSAR models provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. tandfonline.com For example, a contour map might indicate that a bulky, hydrophobic group is preferred in one region, while a hydrogen bond acceptor is beneficial in another. This information can guide the rational design of new derivatives of this compound with improved biological activity.

Mechanistic Insights into Molecular Interactions

The biological effects of this compound and its analogues are a result of their specific interactions with biological macromolecules. These interactions can be non-covalent or covalent in nature.

Common non-covalent interactions include:

Hydrogen Bonds: The hydroxyl group at C-4 and the oxygen atom in the pyran ring can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. These interactions are highly directional and play a crucial role in molecular recognition.

Hydrophobic Interactions: The benzopyran scaffold is largely hydrophobic and can engage in favorable interactions with nonpolar regions of a binding pocket. nih.gov

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein, such as phenylalanine, tyrosine, and tryptophan. mdpi.com

Molecular docking studies can provide valuable insights into the binding mode of a ligand within the active site of its target. For example, a docking study of benzopyran-based HIF inhibitors revealed that the benzopyran moiety has favorable hydrophobic interactions with certain amino acid residues and that the pyran oxygen can form a hydrogen bond with a serine residue. nih.gov Such studies can help to explain the observed SAR and guide the design of new analogues with improved binding affinity.

Natural Occurrence, Biosynthesis, and Chemoenzymatic Synthesis of Benzopyran Scaffolds

Distribution and Isolation of Benzopyran and Dihydrobenzopyran Derivatives in Natural Sources

Benzopyran and its dihydro- derivatives are widely distributed throughout the natural world, particularly in the plant kingdom. nih.govnumberanalytics.com These compounds form the core structure for several major classes of natural products, including flavonoids, coumarins, and tocopherols (B72186) (Vitamin E).

Chromanones (dihydrobenzopyran-4-ones) and chromones are found in numerous plant genera and, to a lesser extent, in various fungal species. nih.gov A notable class of dihydrobenzopyran derivatives are the tocochromanols, which include the well-known vitamin E compounds. These essential lipid-soluble molecules are synthesized by a range of photosynthetic organisms, including plants, algae, and cyanobacteria. rsc.org Non-photosynthetic organisms such as fungi and certain marine invertebrates like corals and sponges have also been found to produce compounds with a chromanol ring system. rsc.org

The structural diversity within this family is vast, arising from different substitution patterns on both the aromatic and dihydropyran rings. For instance, litchitocotrienols isolated from Litchi chinensis are δ-tocotrienol derivatives that feature methoxy-group substitutions on the chromane (B1220400) ring, alongside modifications to their side chains. rsc.org The isolation of these compounds from natural sources is a critical first step for their study and utilization.

Table 1: Examples of Naturally Occurring Dihydrobenzopyran Derivatives
Compound ClassExample CompoundNatural Source (Genus/Species)Reference
Tocochromanols (Vitamin E)α-TocopherolPhotosynthetic organisms (e.g., Plants, Algae) rsc.org
Modified TocotrienolsLitchtocotrienol BLitchi chinensis rsc.org
FlavanonesNaringeninCitrus species nih.gov
HomoisoflavonoidsDihydroquercetin (Taxifolin)Conifers (e.g., Larix, Pseudotsuga) nih.gov

Postulated Biosynthetic Pathways of the Dihydrobenzopyran Core Structure

The biosynthesis of the dihydrobenzopyran core is linked to fundamental metabolic pathways in plants and other organisms. Dihydrochalcones, for example, are derived from the plant-specific phenylpropanoid pathway, which is a major source of aromatic compounds in nature. nih.gov

A key postulated pathway for the formation of 6-hydroxy-chromanols (a dihydrobenzopyran structure) involves the cyclization of substituted 1,4-benzoquinones. rsc.org This process is central to the biosynthesis of tocopherols. The pathway begins with the formation of homogentisate (B1232598) (HGA) and a prenyl diphosphate (B83284) side chain. These precursors are combined and subsequently cyclized by a tocopherol cyclase enzyme to form the characteristic chromanol ring. rsc.org The specific methylation pattern on the aromatic ring then determines the final vitamer (e.g., α, β, γ, or δ-tocopherol). rsc.org

Another proposed biosynthetic route, for certain complex chromone (B188151) dimers, involves a diepoxy derivative of a chromone monomer as a key intermediate, highlighting the diverse enzymatic strategies nature employs to construct these scaffolds. nih.gov

Strategies for Isolation and Purification of Natural Benzopyran Compounds

The isolation of pure benzopyran derivatives from complex natural extracts is a multi-step process that relies on the physicochemical properties of the target molecules. rroij.comnih.gov

The general workflow begins with extraction from the raw plant material (e.g., leaves, roots, bark). nih.govresearchgate.net This is typically achieved using solvent extraction, with solvents chosen based on the polarity of the target compounds. Methanol or ethanol (B145695) are common choices for initial extraction of moderately polar compounds. researchgate.net Modern techniques such as ultrasound-assisted or microwave-assisted extraction may be used to improve efficiency. rroij.com

Following extraction, the crude extract undergoes purification. Chromatography is the cornerstone of this stage. rroij.comnih.gov A common strategy involves a series of chromatographic steps to progressively enrich and isolate the compound of interest:

Column Chromatography (CC): The crude extract is first fractionated using column chromatography with stationary phases like silica (B1680970) gel or alumina. researchgate.net

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation, identify fractions containing the target compound, and develop optimal solvent systems for further purification. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound, HPLC is often employed. nih.govnih.gov Reversed-phase columns (e.g., C18) are frequently used for separating moderately polar compounds like many benzopyran derivatives. researchgate.net

Once a pure compound is isolated, its structure is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rroij.comnih.gov

Chemoenzymatic and Biocatalytic Approaches for 8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol Synthesis

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes to create complex molecules under mild conditions. healthbiotechpharm.org These approaches are particularly valuable for producing chiral compounds like this compound with high stereoselectivity.

A key challenge in synthesizing chroman-4-ols is controlling the stereochemistry at the C4 position. Enzymatic kinetic resolution is a highly effective strategy to resolve racemic mixtures of these alcohols. chemrxiv.org This process uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of both enantiomers in high optical purity.

Lipases are a class of enzymes widely used for this purpose. Research has demonstrated the successful kinetic resolution of racemic 2-arylchroman-4-ols through lipase-catalyzed acylation. mdpi.comresearchgate.net In this process, one enantiomer of the alcohol is selectively acylated by the enzyme, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be easily separated.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Chroman-4-ols
EnzymeSubstrateReaction TypeAcyl DonorOutcomeReference
Lipase AK (from Pseudomonas fluorescens)rac-2-Arylchroman-4-olsStereoselective AcylationVinyl acetateHighly asymmetric transformation (E > 200) yielding enantiopure alcohols and acetates. mdpi.comresearchgate.net
Lipase from Pseudomonas cepacia (PSL)rac-2-Phenylchroman-4-yl acetateStereoselective Hydrolysis-Recovery of (2R,4R)-alcohol (93% ee) and (2S,4S)-acetate (95% ee). mdpi.com

Whole microbial cells can be used as "biological reagents" to perform specific chemical transformations on a substrate. nih.gov This approach is advantageous as it avoids the need for enzyme purification and can harness complex, multi-enzyme pathways within the cell. Microbial transformations are widely used to produce derivatives of natural products that are difficult to obtain through conventional chemical synthesis. eolss.net

Fungi are particularly versatile biocatalysts. For example, species like Aspergillus niger are known to metabolize a wide range of organic compounds, introducing functional groups through reactions like hydroxylation and reduction. nih.gov Yeasts such as Saccharomyces cerevisiae and Candida albicans have also been shown to biotransform related benzopyran compounds, such as 4-hydroxy coumarin. healthbiotechpharm.org

The application of microbial transformation to a precursor like 8-methoxy-3,4-dihydro-2H-1-benzopyran could potentially yield the desired 4-ol derivative. This biotransformation can mimic mammalian metabolism, providing a useful tool for producing metabolites and exploring structure-activity relationships. nih.gov The process typically involves incubating the precursor compound with a selected microbial culture, followed by extraction and purification of the transformed products. healthbiotechpharm.org

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
α-Tocopherol
Litchtocotrienol B
Naringenin
Dihydroquercetin (Taxifolin)
Homogentisate
Vinyl acetate
2-Phenylchroman-4-yl acetate
4-hydroxy coumarin
8-methoxy-3,4-dihydro-2H-1-benzopyran

Advanced Computational Studies and Theoretical Insights into 8 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. researchgate.netrsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which fundamentally govern its stability and reactivity. nih.gov For 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, such calculations can map out its electronic landscape to predict its chemical behavior.

Key insights derived from these calculations include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). asianpubs.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl, methoxy (B1213986), and pyran ring, indicating these as primary sites for interaction with electrophiles or for hydrogen bonding.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Hirshfeld or Mulliken population analysis) offers a quantitative measure of the charge distribution. acs.org This helps in understanding intramolecular interactions and predicting the sites most likely to engage in chemical reactions.

While specific DFT studies on this compound are not extensively published, the expected outcomes can be illustrated.

Table 1: Illustrative Quantum Chemical Properties for this compound (Theoretical)
Calculated PropertyTypical MethodPredicted Insight
HOMO EnergyDFT (B3LYP/6-311G) Indicates regions of high electron density, likely concentrated on the benzene (B151609) ring and oxygen atoms, susceptible to oxidation.
LUMO EnergyDFT (B3LYP/6-311G)Indicates regions capable of accepting electrons, relevant for reactions with nucleophiles.
HOMO-LUMO Gap (ΔE)DFT (B3LYP/6-311G) Predicts chemical reactivity and stability; a moderate gap would suggest a balance of stability and reactivity.
Molecular Electrostatic Potential (MEP)DFT (B3LYP/6-311G)Visualizes nucleophilic sites (hydroxyl, ether oxygens) and electrophilic sites (hydrogens attached to electron-withdrawing groups).
Dipole MomentDFT (B3LYP/6-311G**)Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Dynamics in Solution

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility and intermolecular interactions in a simulated environment, such as in a solvent like water. oup.comtandfonline.com

For this compound, the dihydropyran ring is not planar and can adopt various conformations (e.g., half-chair, boat). MD simulations can explore the conformational landscape of this molecule, revealing:

Preferred Conformations: Identifying the most stable, low-energy conformations of the molecule in solution. The orientation of the hydroxyl and methoxy groups relative to the fused ring system is crucial for its interaction with biological targets. oup.com

Conformational Transitions: Mapping the energy barriers between different conformations and the timescale on which these transitions occur. nih.gov This flexibility can be critical for the molecule to adapt its shape to fit into a receptor's binding site.

Solvation Effects: Analyzing how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds. This provides insight into the molecule's solubility and the entropic and enthalpic contributions to its conformational stability.

Table 2: Typical Parameters for an MD Simulation of this compound
ParameterTypical Value/SettingPurpose
Force FieldGAFF, OPLS-AADefines the potential energy function for atoms and bonds.
Solvent ModelTIP3P, SPC/E (Explicit Water)Simulates the aqueous environment.
System Size~50,000 atomsEnsures the solute does not interact with its periodic images.
Simulation Time100-1000 nanoseconds (ns)Allows for sufficient sampling of conformational space.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions.
Temperature300 KSimulates near-room or physiological temperature.

Cheminformatics and Data Mining for Benzopyran Research

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds, enabling researchers to discern patterns and make predictions about their properties. nih.govresearchgate.net

Vast chemical databases such as PubChem, ChEMBL, and SciFinder contain information on millions of compounds, including a large number of benzopyran (or chromane) derivatives. mewburn.comresearchgate.net By mining these databases, researchers can perform large-scale analyses of the benzopyran scaffold.

This analysis can reveal:

Structural Diversity: Mapping the variety of substituents and ring modifications that have been synthesized for the benzopyran core.

Physicochemical Property Distribution: Analyzing trends in properties like molecular weight, logP (lipophilicity), polar surface area, and hydrogen bond donors/acceptors across the entire class of compounds. This helps in understanding the "drug-likeness" of the scaffold.

Known Bioactivities: Identifying which biological targets are most frequently associated with benzopyran derivatives. Studies have shown this scaffold is present in compounds with anti-inflammatory, antioxidant, anticancer, and antiepileptic activities. ontosight.ainih.gov

Table 3: Data Types Extracted from Chemical Databases for Benzopyran Derivatives
Data CategoryExamplesApplication
Structural InformationSMILES strings, InChI keys, 2D/3D structuresCompound identification, similarity searching, substructure analysis.
Physicochemical PropertiesMolecular Weight, logP, pKa, SolubilityAssessing drug-likeness, predicting ADME properties.
Biological Activity DataIC50, EC50, Ki, Target NameIdentifying structure-activity relationships, target profiling.
Literature ReferencesJournal articles, patentsAccessing primary research data and synthesis methods.

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, uses statistical and machine learning methods to build models that correlate a compound's structural features (descriptors) with its biological activity. nih.govnih.gov

For the benzopyran class, a QSAR model could be developed as follows:

Data Collection: A dataset of benzopyran derivatives with measured activity against a specific target (e.g., an enzyme or receptor) is compiled from databases. researchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated, representing its topological, electronic, and steric properties.

Model Building: Machine learning algorithms (e.g., multiple linear regression, support vector machines, or neural networks) are used to find a mathematical equation that links the descriptors to the observed biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using external validation sets to ensure it can accurately predict the activity of new, unseen compounds. nih.gov

Once a validated QSAR model is established, it can be used to predict the potential bioactivity of this compound for various targets, prioritizing it for specific experimental testing.

Table 4: Conceptual Framework of a QSAR Model for Predicting Bioactivity
ComponentDescriptionExample for Benzopyrans
Training SetA collection of benzopyran derivatives with known biological activity.50-100 chromane (B1220400) derivatives with measured IC50 values against a specific kinase.
Molecular DescriptorsNumerical values representing molecular properties.Topological (e.g., Wiener index), Electronic (e.g., partial charges), Quantum-chemical (e.g., HOMO energy).
Statistical MethodAlgorithm used to correlate descriptors with activity.Partial Least Squares (PLS) or Random Forest (RF).
Predicted OutputThe estimated biological activity for a new compound.Predicted IC50 value for this compound against the target kinase.

De Novo Design Approaches for Novel this compound Analogs

De novo design refers to the computational design of novel molecules "from scratch." nih.gov These methods aim to generate new chemical structures with desired properties, such as high affinity for a specific biological target. This can be done by either assembling molecular fragments or by iteratively modifying an existing molecule. researchgate.net

Starting with the this compound scaffold, de novo design algorithms could generate novel analogs by:

Fragment-based Growth: Using the core benzopyran structure as a base, the algorithm can systematically add small chemical fragments from a pre-defined library to unoccupied pockets of a target's binding site, optimizing the interactions.

Structure-based Linking: Identifying key interaction points within a receptor's active site and then finding fragments that can satisfy these interactions. The algorithm then attempts to link these fragments together with a suitable chemical linker to create a complete, novel molecule.

Generative AI Models: Modern approaches use deep learning, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), trained on vast libraries of known molecules. nih.govresearchgate.net These models can learn the "rules" of chemical structure and generate entirely new molecules that are predicted to be active against a specific target.

These approaches could lead to the design of novel analogs of this compound with enhanced potency, selectivity, or improved pharmacokinetic properties.

Table 5: Strategies in De Novo Design for Analog Generation
Design StrategyDescriptionApplication to the Target Compound
Structure-Based Fragment GrowingStarting from the core scaffold docked in a receptor, fragments are added to improve binding affinity.Growing substituents off the benzene ring or hydroxyl group to fill hydrophobic pockets in a target enzyme.
Ligand-Based Scaffold HoppingReplacing the benzopyran core with a different, isosteric scaffold while keeping key interacting functional groups.Replacing the dihydropyran ring with a different heterocyclic system that maintains the spatial orientation of the methoxy and hydroxyl groups.
Generative Recurrent Neural Network (RNN)An AI model trained on chemical structures generates novel SMILES strings for molecules with desired properties.Fine-tuning a pre-trained model on known kinase inhibitors to generate novel benzopyran-like structures predicted to be active. nih.govresearchgate.net

Future Directions and Emerging Avenues in 8 Methoxy 3,4 Dihydro 2h 1 Benzopyran 4 Ol Research

Integration of Artificial Intelligence and Machine Learning in Benzopyran Drug Discovery

Furthermore, machine learning algorithms can be employed to predict the biological activity of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol and its analogues against a wide range of therapeutic targets. github.ionih.gov By analyzing the quantitative structure-activity relationships (QSAR) within a library of benzopyran compounds, ML models can identify key molecular features that govern their bioactivity. github.io This predictive capability can guide the synthesis of more effective drug candidates and help to elucidate their mechanisms of action. The integration of AI and ML into benzopyran research promises to usher in a new era of targeted and efficient drug discovery.

AI/ML Application Potential Impact on Benzopyran Drug Discovery
Generative ModelsDesign of novel benzopyran derivatives with improved therapeutic properties. orange.com
Predictive BioactivityIdentification of potential biological targets for this compound. nih.gov
QSAR AnalysisElucidation of the structure-activity relationships governing the benzopyran scaffold. github.io
ADMET PredictionIn silico assessment of the absorption, distribution, metabolism, excretion, and toxicity of new benzopyran compounds.

Exploration of Novel Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

Advances in synthetic organic chemistry are providing new tools to access complex molecular architectures with greater efficiency and sustainability. The application of novel synthetic methodologies, such as flow chemistry and photocatalysis, to the synthesis of this compound could open up new avenues for its production and derivatization.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers several advantages over traditional batch synthesis. organic-chemistry.org These include enhanced reaction control, improved safety, and the potential for automated, high-throughput synthesis. The application of flow chemistry to the synthesis of the 3,4-dihydro-2H-1-benzopyran core could enable the rapid generation of a library of analogues for biological screening. rsc.orgrsc.orgnih.govresearchgate.net

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool for the formation of challenging chemical bonds. sigmaaldrich.com The use of photocatalysis in the synthesis of benzopyran derivatives could allow for the development of novel, more efficient synthetic routes. researchgate.netbeilstein-journals.org This could include, for example, the stereoselective synthesis of specific enantiomers of this compound, which may exhibit distinct biological activities.

Synthetic Methodology Potential Advantages for Benzopyran Synthesis
Flow ChemistryImproved reaction control, enhanced safety, and scalability. organic-chemistry.org
PhotocatalysisAccess to novel reaction pathways and stereoselective synthesis. researchgate.netbeilstein-journals.org
BiocatalysisEnvironmentally friendly and highly selective transformations.

Development of Advanced Biological Probes Based on this compound

Biological probes are essential tools for visualizing and understanding complex biological processes. The unique structural features of this compound make it an attractive scaffold for the development of advanced biological probes, particularly fluorescent probes. nih.gov

By incorporating a fluorophore into the benzopyran structure, it is possible to create probes that can selectively label and image specific cellular components or biomolecules. nih.govrsc.orgrsc.org For example, a benzopyran-based probe could be designed to bind to a particular enzyme or receptor, allowing for the visualization of its localization and activity within living cells. researchgate.net

Furthermore, the photophysical properties of the benzopyran scaffold could be modulated to create "turn-on" or ratiometric fluorescent probes. These probes exhibit a change in their fluorescence properties upon binding to a specific analyte, enabling the quantitative detection of that analyte in complex biological samples. The development of such probes based on this compound could provide valuable new tools for biomedical research and diagnostics.

Probe Type Potential Application
Fluorescent ProbesImaging of cellular structures and biomolecules. nih.govrsc.orgrsc.org
"Turn-on" ProbesQuantitative detection of specific analytes. researchgate.net
Photoaffinity ProbesIdentification of the protein targets of bioactive benzopyran compounds.

Challenges and Opportunities in Translating Academic Findings into Applied Research

The translation of promising academic discoveries into tangible clinical and commercial applications is a complex and often challenging process. ecancer.org For a molecule like this compound, several hurdles must be overcome to realize its full therapeutic or diagnostic potential.

One of the primary challenges is the need for extensive preclinical and clinical evaluation to establish the safety and efficacy of any new compound. nih.gov This includes rigorous testing for potential toxicity, as well as the determination of the optimal therapeutic window. A thorough understanding of the compound's pharmacokinetics and pharmacodynamics is also crucial for its successful clinical translation. ecancer.org

Despite these challenges, there are also significant opportunities for the applied research of this compound. The diverse biological activities reported for other benzopyran derivatives suggest that this compound could have therapeutic applications in a range of diseases, including cancer, inflammation, and infectious diseases. taylorandfrancis.comresearchgate.netmdpi.comnih.govijbpas.com Furthermore, the development of novel drug delivery systems could help to overcome potential issues with bioavailability and targeted delivery.

The successful translation of academic findings will require a multidisciplinary approach, involving close collaboration between academic researchers, pharmaceutical companies, and regulatory agencies. By addressing the challenges and capitalizing on the opportunities, it may be possible to unlock the full potential of this compound for the benefit of human health.

Challenge Opportunity
Extensive preclinical and clinical testing. ecancer.orgDiverse potential therapeutic applications. taylorandfrancis.comresearchgate.netmdpi.comijbpas.com
Potential for off-target effects and toxicity.Development of targeted drug delivery systems.
Intellectual property and regulatory hurdles.Collaboration between academia and industry.

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorSolventCatalystYield (%)Reference
4-Methoxy-2-hydroxybenzaldehydeAcetoneK2_2CO3_380
Substituted chalconeTolueneZnCl2_275

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
A combination of spectroscopic and computational methods is used:

  • NMR : 1^1H NMR in DMSO-d6_6 resolves aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8 ppm). 13^13C NMR confirms the carbonyl (C-4) at ~190 ppm .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 193.1) .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis verifies stereochemistry (e.g., (4R)-configuration in analogues) .

Advanced: How can synthesis yields be optimized for analogues with varying substituents?

Methodological Answer:
Substituent position and electronic effects significantly influence yields:

  • Electron-donating groups (e.g., methoxy) : Enhance cyclization rates in polar solvents (DMF or acetone) due to increased resonance stabilization .
  • Steric hindrance : Bulky substituents at position 8 require longer reaction times (12–24 hrs) and higher temperatures (80–100°C) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in dihydrobenzopyran formation .

Q. Table 2: Substituent Effects on Reaction Efficiency

Substituent (Position)SolventTime (hrs)Yield (%)
-OCH3_3 (8)Acetone1280
-CH3_3 (6)Toluene1865

Advanced: How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:
Discrepancies arise from assay conditions and substituent stereochemistry:

  • Assay specificity : Use multiple assays (e.g., DPPH for radical scavenging and FRAP for reducing power) to cross-validate results .
  • Stereochemical considerations : (4R)-configured analogues show higher antioxidant activity due to optimal hydrogen bonding with target enzymes .
  • Dosage effects : Pro-oxidant behavior at high concentrations (>100 µM) may result from redox cycling; perform dose-response curves (1–200 µM) .

Methodological: What are the best practices for safe handling based on GHS classification?

Methodological Answer:

  • Hazard mitigation : Use fume hoods and PPE (nitrile gloves, face shields) to avoid skin/eye contact (Category 2A irritation) .
  • Storage : Store at 4°C in airtight containers to prevent oxidation .
  • Waste disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Advanced: How to analyze metabolic stability in vitro for pharmacokinetic studies?

Methodological Answer:

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 mins .
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to identify metabolic pathways .

Basic: What computational tools predict collision cross-section (CCS) values for structural validation?

Methodological Answer:

  • Software : Use MOBCAL or IM-MS to calculate CCS values, comparing experimental data (e.g., 145 Å2^2 for (4R)-configured analogues) .
  • Docking studies : AutoDock Vina simulates interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

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